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molecular formula C11H8N2O B8455756 2-(3-Cyano-1-pyrrolyl)phenol

2-(3-Cyano-1-pyrrolyl)phenol

Cat. No. B8455756
M. Wt: 184.19 g/mol
InChI Key: OFINYGDLXWTBPX-UHFFFAOYSA-N
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Patent
US07253181B2

Procedure details

2-(3-Formyl-1-pyrrolyl)phenol (3 g, 16 mmol) and triethylamine (17.6 mmol) are added to a suspension of hydroxylamine hydrochloride (1.22 g, 17.6 mmol) in acetic anhydride (7.7 ml), and the mixture is allowed to stir overnight at ambient temperature. The mixture is refluxed for 5 hours, concentrated, dissolved in 50 ml ethanol and stirred for 10 min with 50 ml 2 M aqueous sodium hydroxide. After neutralisation with aqueous hydrochloric acid, and extraction with ethyl acetate, the organic layer is dried and concentrated. The residue is purified by chromatography (toluene/ethanol 9:1) to yield 2-(3-cyano-1-pyrrolyl)phenol (2.4 g, 92%). This phenolic product is reacted with (2S)-glycidyl 3-nitrobenzenesulfonate substantially as described for Epoxide 1 to yield the title epoxide.
Name
2-(3-Formyl-1-pyrrolyl)phenol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
17.6 mmol
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:7]=[CH:6][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[OH:14])[CH:4]=1)=O.C([N:17](CC)CC)C.Cl.NO>C(OC(=O)C)(=O)C>[C:1]([C:3]1[CH:7]=[CH:6][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[OH:14])[CH:4]=1)#[N:17] |f:2.3|

Inputs

Step One
Name
2-(3-Formyl-1-pyrrolyl)phenol
Quantity
3 g
Type
reactant
Smiles
C(=O)C1=CN(C=C1)C1=C(C=CC=C1)O
Name
Quantity
17.6 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.22 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
7.7 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml ethanol
STIRRING
Type
STIRRING
Details
stirred for 10 min with 50 ml 2 M aqueous sodium hydroxide
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
After neutralisation with aqueous hydrochloric acid, and extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography (toluene/ethanol 9:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CN(C=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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